molecular formula C20H22N2O2S2 B14944834 N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide

N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide

Cat. No.: B14944834
M. Wt: 386.5 g/mol
InChI Key: XRGGGCSESDNLMF-UHFFFAOYSA-N
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Description

N~1~-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a benzothiazinone moiety, and a sulfanylacetamide linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and benzothiazinone precursors. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the benzothiazinone moiety is synthesized via a cyclization reaction involving a thioamide and an ortho-substituted aromatic aldehyde. The final step involves the coupling of these two intermediates through a nucleophilic substitution reaction, forming the sulfanylacetamide linkage under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzothiazinone moiety can be reduced to form alcohols.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzothiazinone moiety can interact with active sites of enzymes, inhibiting their activity and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE: Unique due to its combination of adamantyl and benzothiazinone moieties.

    Rimantadine hydrochloride: Contains an adamantyl group but lacks the benzothiazinone moiety.

    Benzothiazinone derivatives: Share the benzothiazinone moiety but differ in other structural features.

Uniqueness

This detailed article provides a comprehensive overview of N1-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22N2O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-(1-adamantyl)-2-[(4-oxo-1,3-benzothiazin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N2O2S2/c23-17(22-20-8-12-5-13(9-20)7-14(6-12)10-20)11-25-19-21-18(24)15-3-1-2-4-16(15)26-19/h1-4,12-14H,5-11H2,(H,22,23)

InChI Key

XRGGGCSESDNLMF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NC(=O)C5=CC=CC=C5S4

Origin of Product

United States

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